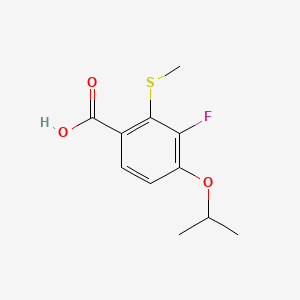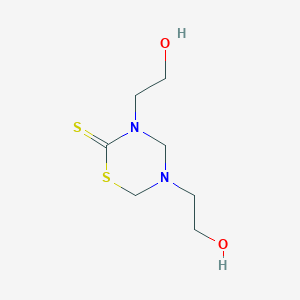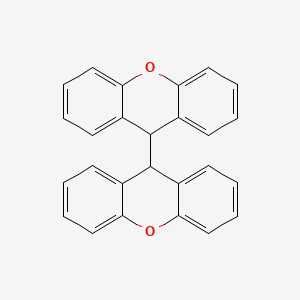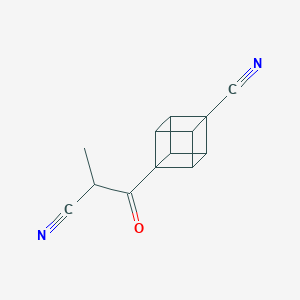
4-(2-Cyanopropanoyl)cubane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyanopropanoyl)cubane-1-carbonitrile is a compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol It belongs to the family of cubane derivatives, which are known for their unique cubic structure consisting of eight carbon atoms at the corners of a cube
准备方法
The synthesis of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the reaction of cubane-1,4-dicarboxylic acid with appropriate reagents to introduce the cyanopropanoyl and carbonitrile groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
4-(2-Cyanopropanoyl)cubane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(2-Cyanopropanoyl)cubane-1-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex cubane derivatives . In biology, it may be investigated for its potential as a drug candidate due to its unique structure and properties. In medicine, it could be explored for its potential therapeutic effects, while in industry, it may find applications in the development of new materials or catalysts .
作用机制
The mechanism of action of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(2-Cyanopropanoyl)cubane-1-carbonitrile can be compared with other cubane derivatives, such as cubane-1,4-dicarboxylic acid and methyl 4-cyanocubane-1-carboxylate These compounds share the cubic structure but differ in their functional groups, leading to variations in their chemical reactivity and applications
属性
CAS 编号 |
2167832-71-3 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
4-(2-cyanopropanoyl)cubane-1-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-4(2-14)11(16)13-8-5-9(13)7-10(13)6(8)12(5,7)3-15/h4-10H,1H3 |
InChI 键 |
UREVHMRGRXAASF-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C(=O)C12C3C4C1C5C2C3C45C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



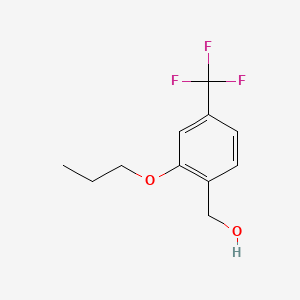
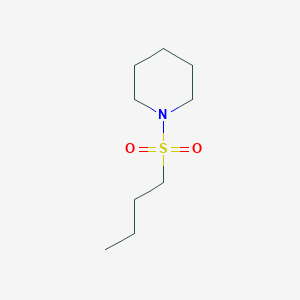



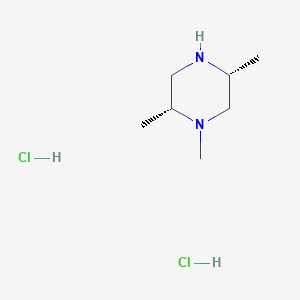

![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
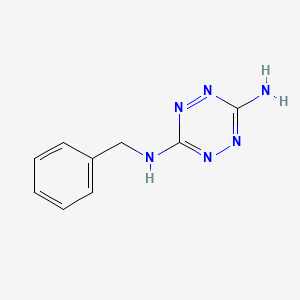
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
